molecular formula C14H21N B13103816 3-Ethyl-2-phenethylpyrrolidine

3-Ethyl-2-phenethylpyrrolidine

Cat. No.: B13103816
M. Wt: 203.32 g/mol
InChI Key: PROORIYEZZECJJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenethylpyrrolidine is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a phenethyl group at the second position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-phenethylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenethylamine with ethyl acrylate under basic conditions, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenethyl group onto the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-phenethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-2-phenethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-2-phenethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-phenethylpyrrolidine is unique due to the presence of both an ethyl and a phenethyl group on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-ethyl-2-(2-phenylethyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-2-13-10-11-15-14(13)9-8-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3

InChI Key

PROORIYEZZECJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CCC2=CC=CC=C2

Origin of Product

United States

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